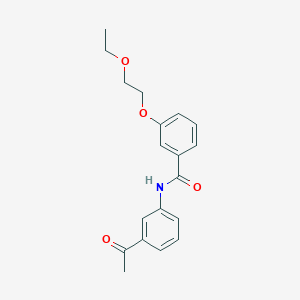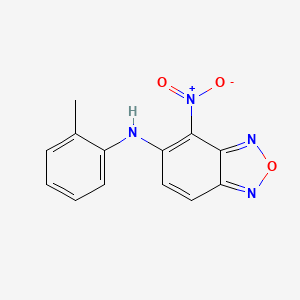![molecular formula C14H17FN2O2 B5225760 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one](/img/structure/B5225760.png)
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one, also known as FM2, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one exerts its effects by modulating the activity of GABA-A receptors and inhibiting the activity of MMPs. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one binds to a specific site on the receptor, enhancing its activity and promoting the release of GABA.
Biochemical and Physiological Effects:
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has several advantages for use in lab experiments, including its high purity and yield, and its well-established synthesis method. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for research on 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one, including:
1. Further investigation of its mechanism of action and the specific sites on GABA-A receptors that it binds to.
2. Development of new drugs based on the structure of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one for the treatment of neurological disorders and cancer.
3. Investigation of the potential use of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one as a tool for studying the activity of GABA-A receptors in the brain.
4. Exploration of the potential use of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one in combination with other drugs for the treatment of cancer.
5. Investigation of the potential use of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one as a biomarker for the diagnosis and prognosis of cancer.
In conclusion, 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been well-established, and it has been shown to have a range of biochemical and physiological effects. Future research on 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one could lead to the development of new drugs for the treatment of neurological disorders and cancer, as well as new tools for studying the activity of GABA-A receptors in the brain.
合成方法
The synthesis of 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 1,4-diazepane-2-one in the presence of a base. The resulting product is then purified using column chromatography. This method has been successfully used to produce 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one in high yield and purity.
科学研究应用
4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal activity. This makes 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are overexpressed in many types of cancer and are involved in tumor invasion and metastasis. Therefore, 4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one has the potential to be developed as a new class of anticancer drugs.
属性
IUPAC Name |
4-[2-(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10-3-4-11(7-12(10)15)8-14(19)17-6-2-5-16-13(18)9-17/h3-4,7H,2,5-6,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWVKMMLNGUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CCCNC(=O)C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5225678.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5225686.png)
![ethyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5225689.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]acrylonitrile](/img/structure/B5225693.png)
![1,1'-[1,5-pentanediylbis(oxy)]dinaphthalene](/img/structure/B5225713.png)


![4-iodo-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5225741.png)

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5225753.png)

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225775.png)
![N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide](/img/structure/B5225779.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5225785.png)